molecular formula C24H21N3O3 B2359271 2-(4-methoxyphenyl)-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide CAS No. 903262-42-0

2-(4-methoxyphenyl)-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide

Cat. No.: B2359271
CAS No.: 903262-42-0
M. Wt: 399.45
InChI Key: JHBPJBGPUHGRTE-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenyl group and a quinazolinyl group, making it a subject of interest in medicinal chemistry and organic synthesis.

Scientific Research Applications

2-(4-methoxyphenyl)-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Quinazolinones and quinazolines are noteworthy in medicinal chemistry, because of wide range of their antibacterial, antifungal, antiinflammatory, antimalaria, anti-HIV, antiviral, antituberculosis properties and also their inhibitory effects on thymidylate synthase, poly- (ADP-ribose) polymerase (PARP) and thyrosine kinase .

Future Directions

The future directions for “2-(4-methoxyphenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . This includes developing synthetic routes for potential antitumor agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-(2-methyl-4-oxoquinazolin-3-yl)aniline under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the quinazolinyl moiety can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-hydroxyphenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide.

    Reduction: Formation of 2-(4-methoxyphenyl)-N-[4-(2-methyl-4-hydroxyquinazolin-3-yl)phenyl]acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)oxirane
  • 2-methoxyphenyl isocyanate
  • 4-(4-methoxyphenyl)-morpholine

Uniqueness

2-(4-methoxyphenyl)-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and quinazolinyl moieties provide a versatile platform for further chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-16-25-22-6-4-3-5-21(22)24(29)27(16)19-11-9-18(10-12-19)26-23(28)15-17-7-13-20(30-2)14-8-17/h3-14H,15H2,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBPJBGPUHGRTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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